molecular formula C11H22Cl2N2O2 B6607154 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylicaciddihydrochloride CAS No. 2839143-06-3

1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylicaciddihydrochloride

Cat. No.: B6607154
CAS No.: 2839143-06-3
M. Wt: 285.21 g/mol
InChI Key: RSELZRZVHLFGJE-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopentane ring attached to a piperazine moiety, which is further substituted with a carboxylic acid group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

The synthesis of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be substituted with different nucleophiles under appropriate conditions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate or free acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride lies in its specific structure and the presence of both the piperazine and cyclopentane rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11;;/h2-9H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSELZRZVHLFGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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